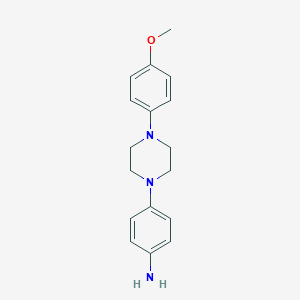

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGSRKPIUDPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225817 | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74852-62-3 | |

| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a disubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a piperazine core with distinct aminophenyl and methoxyphenyl moieties, makes it a versatile intermediate for synthesizing a range of biologically active molecules.[1] This compound is particularly significant in the development of therapeutic agents, including advanced antifungal drugs and compounds targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, experimental protocols, and applications.

Chemical and Physical Properties

This compound is typically a crystalline powder, with its color ranging from white to yellow or dark amber depending on purity.[1][3] It is stable under normal temperature and pressure conditions.[3] The compound is slightly soluble in water but shows good solubility in various organic solvents, which facilitates its use in diverse chemical reactions.[3][4]

Data Summary

The core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | [5][6][7] |

| Synonyms | This compound, Itraconazole Impurity 25 | [2][5] |

| CAS Number | 74852-62-3 | [1][5][6] |

| Molecular Formula | C₁₇H₂₁N₃O | [1][3][4][6] |

| Molecular Weight | 283.37 g/mol | [3][4] |

| Appearance | White to off-white, or Yellow to amber to dark red crystalline powder | [1][3][5] |

| Melting Point | 162-164 °C or 186 °C | [1][3][4] |

| Boiling Point | 506.7 ± 50.0 °C (Predicted) | [2][4] |

| Density | 1.165 - 1.18 g/cm³ (Predicted/Experimental) | [2][3][4] |

| pKa | 7.69 ± 0.10 (Predicted) | [2][4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane) | [2][3][4] |

| Purity | >96% - >98% (by HPLC) | [1][3][5] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [1][3][4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with a piperazine derivative.[8]

Alternative methods include the reaction of N-substituted piperazines with appropriate aryl halides under basic conditions. For instance, one patented process involves reacting N-(4-Hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene, followed by the catalytic reduction of the nitro group to an amine.[9] The choice of synthetic route often depends on the availability of starting materials, cost, and desired scale of production.[10]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of unsymmetrically substituted arylpiperazines, such as this compound, via a palladium-catalyzed cross-coupling reaction.

Caption: Generalized workflow for a multi-step synthesis of this compound.

Experimental Protocols

This section provides a representative experimental protocol for a key synthetic step, adapted from patent literature.[10]

Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Intermediate Step)

This protocol illustrates a palladium-catalyzed coupling reaction, a common method for forming the C-N bonds in this class of molecules.

Materials and Equipment:

-

100 mL three-neck reaction flask (pre-dried)

-

Nitrogen gas inlet and outlet

-

Magnetic stirrer and heating mantle

-

Toluene (40 mL)

-

Piperazine (0.431 g, 5 mmol)

-

p-Methoxybromobenzene (2.244 g, 12 mmol)

-

Palladium (II) acetate (0.025 g)

-

Potassium tert-amylate (1.8 g)

-

5% Ammonium chloride aqueous solution

-

Dichloromethane

Procedure:

-

Equip the 100 mL reaction flask with a stirrer and ensure it is under a dry nitrogen atmosphere.[10]

-

To the flask, add 40 mL of toluene, 0.025 g of palladium acetate, 1.8 g of potassium tert-amylate, 0.431 g of piperazine, and 2.244 g of p-methoxybromobenzene.[10]

-

Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour with continuous stirring.[10]

-

After 1 hour, cool the reaction mixture to room temperature.

-

While controlling the temperature to below 20 °C, slowly add 80 g of a 5% aqueous ammonium chloride solution.[10]

-

Extract the resulting mixture with 200 g of dichloromethane.

-

Combine the organic layers and concentrate to dryness under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired product.[10]

Note: This specific protocol yields a symmetrically substituted piperazine. The synthesis of the target molecule, this compound, requires a multi-step approach with protecting groups or sequential additions to achieve the unsymmetrical substitution.

Applications in Research and Development

The primary application of this compound is as a pharmaceutical intermediate.[6] Its structural motifs are present in several marketed drugs and clinical candidates.

-

Antifungal Agents: It is a well-documented intermediate in the synthesis of potent triazole antifungal agents, such as Posaconazole and Itraconazole.[2][11] These drugs are critical in treating serious fungal infections.

-

Neuropharmacology: The arylpiperazine structure is a known pharmacophore that interacts with various neurotransmitter receptors.[1] Consequently, this compound is used in research to develop new molecules for treating neurological and psychiatric disorders, including potential antidepressants and antipsychotics.[1]

-

Other Industries: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of specialized dyes and agrochemicals, highlighting its versatility in chemical manufacturing.[1]

Safety, Handling, and Storage

Handling:

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Storage:

-

The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[3]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8 °C) is recommended.[1][4] It has a shelf life of up to 2 years if stored properly.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal and neuropharmacological agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for drug discovery and development. This guide provides the core technical information required by researchers and scientists working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 74852-62-3 [amp.chemicalbook.com]

- 3. This compound Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]

- 4. This compound CAS#: 74852-62-3 [m.chemicalbook.com]

- 5. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 7. 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3 [matrix-fine-chemicals.com]

- 8. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 11. darshanpharmaindia.in [darshanpharmaindia.in]

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (CAS 74852-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential pharmacological significance based on the well-established activities of the arylpiperazine class of compounds. While primarily recognized for its role in the production of potent antifungal agents, its structural features suggest a latent potential for activity within the central nervous system, particularly as a modulator of dopaminergic and serotonergic receptors. This guide consolidates available data and provides researchers with a foundational understanding of this compound for further investigation and application.

Chemical and Physical Properties

This compound is a substituted piperazine derivative with the molecular formula C₁₇H₂₁N₃O.[1][2][3][4] Its chemical structure features a central piperazine ring N,N'-disubstituted with a 4-aminophenyl group and a 4-methoxyphenyl group. This compound is typically a solid at room temperature, with a color ranging from white to yellow or amber.[2][5][6] It exhibits limited solubility in water but is soluble in various organic solvents.[6]

| Property | Value | References |

| CAS Number | 74852-62-3 | [1][2][3][4][7][8] |

| Molecular Formula | C₁₇H₂₁N₃O | [1][2][3][4][8] |

| Molecular Weight | 283.37 g/mol | [2][8][9] |

| Melting Point | 186 °C | [9] |

| Appearance | White to yellow/amber crystalline powder | [2][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [6] |

| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | [3][4][10] |

| Synonyms | This compound | [2][8] |

Synthesis and Experimental Protocols

As a crucial intermediate, the synthesis of this compound is of significant interest. While specific, detailed protocols for this exact molecule are not abundant in peer-reviewed literature, a plausible and efficient two-step synthetic route can be constructed based on established methodologies for analogous N,N'-diarylpiperazines. This common approach involves the N-arylation of a monosubstituted piperazine with a nitro-activated aryl halide, followed by the chemical reduction of the nitro group to the desired amine.

A likely precursor for this synthesis is 1-(4-methoxyphenyl)piperazine, which can be reacted with 1-chloro-4-nitrobenzene. The resulting nitro-intermediate, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, can then be reduced to yield the final product.[11][12]

Logical Workflow for Synthesis

Synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

-

To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as N-methylpyrrolidone or dimethylformamide, add 1-chloro-4-nitrobenzene (1.1 eq).

-

Add a non-nucleophilic organic base, for instance, N,N-diisopropylethylamine (Hünig's base) (1.2 eq).

-

Heat the reaction mixture to approximately 120-125 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion (typically 5-7 hours), cool the mixture and precipitate the product by adding an anti-solvent like isopropanol.

-

Filter the resulting solid, wash with isopropanol and water, and dry under vacuum to yield the nitro-intermediate.

Step 2: Synthesis of this compound

-

Suspend the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in a protic solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Pharmacological Potential and Mechanism of Action

While this compound is primarily utilized as a pharmaceutical intermediate, its arylpiperazine core is a well-established pharmacophore in numerous centrally acting drugs.[13] This structural motif is known to confer affinity for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[2][5][7][13][14][15][16][17][18][19][20][21][22]

Dopamine Receptor Interactions

Phenylpiperazine analogs are known to exhibit high affinity for D2-like dopamine receptors (D₂, D₃, and D₄).[2][5][7][14][23] The affinity and selectivity for these subtypes are influenced by the nature of the substituents on the phenyl rings. For many N-phenylpiperazine compounds, nanomolar binding affinities for the D₃ receptor have been reported, often with significant selectivity over the D₂ receptor.[2][5][7][14] This makes them valuable tools for studying the pharmacology of the D₃ receptor, which is a target for neurological and psychiatric disorders.[2][5][7][14]

Serotonin Receptor Interactions

The arylpiperazine moiety is a classic component of ligands targeting serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[15][16][17][18] Many compounds containing a methoxyphenylpiperazine group show high affinity for 5-HT₁A receptors.[14] The interaction with these receptors is implicated in the therapeutic effects of anxiolytics and antidepressants.[13][22] Some arylpiperazines also show affinity for other serotonin receptor subtypes, including 5-HT₃.[16]

Representative Binding Affinities of Structurally Similar Phenylpiperazine Analogs

| Compound Class | Receptor Subtype | Ki (nM) | Reference |

| N-(2-methoxyphenyl)piperazine analogs | Dopamine D₃ | 0.3 - 0.9 | [14] |

| N-(2-methoxyphenyl)piperazine analogs | Dopamine D₂ | 40 - 53 | [14] |

| 2-Fluorophenyl piperazine analog (6a) | Dopamine D₃ | ~1.4 | [2][5][7] |

| 2-Fluorophenyl piperazine analog (6a) | 5-HT₁A | 199 | [2][5][7] |

| 2-Fluorophenyl piperazine analog (7a) | 5-HT₁A | 14.3 | [2][5][7] |

Potential Signaling Pathways

Given the high likelihood of interaction with D₂-like dopamine and 5-HT₁A serotonin receptors, which are both primarily coupled to the Gαi/o family of G-proteins, this compound would be expected to modulate downstream signaling pathways by inhibiting adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Potential signaling pathway via Gαi/o-coupled receptors.

Applications

The primary and well-documented application of this compound is as a key intermediate in the synthesis of the triazole antifungal agents Itraconazole and Posaconazole.[2][8][9][11] Its bifunctional nature, with a reactive aniline group and a pre-installed arylpiperazine moiety, makes it a valuable building block for the construction of these complex molecules.

Beyond its role in antifungal synthesis, its structural similarity to known psychoactive compounds suggests its utility as a scaffold or starting material in medicinal chemistry programs aimed at discovering novel ligands for dopamine and serotonin receptors.[5][15]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information on related piperazine compounds suggests that standard laboratory safety precautions should be observed.[24][25][26] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[26] Avoid inhalation of dust and contact with skin and eyes.[24][26] The compound should be stored in a cool, dry place, away from light and moisture.[6][24][25][26]

Conclusion

This compound is a commercially significant chemical intermediate with a well-defined role in the pharmaceutical industry. While its current application is largely confined to the synthesis of antifungal drugs, its inherent arylpiperazine structure presents intriguing possibilities for drug discovery, particularly in the realm of neuropharmacology. This guide has provided a consolidated resource of its known properties, a plausible synthetic pathway, and an evidence-based discussion of its potential pharmacological activities. Further research into the specific biological profile of this compound could unveil novel therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 74852-62-3 [chemicalbook.com]

- 9. This compound CAS#: 74852-62-3 [m.chemicalbook.com]

- 10. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. etd.auburn.edu [etd.auburn.edu]

- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 23. electronicsandbooks.com [electronicsandbooks.com]

- 24. mmbio.byu.edu [mmbio.byu.edu]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a substituted arylpiperazine that, while primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including notable antifungal medications, belongs to a class of compounds with significant potential for biological activity.[1][2][3][4] The arylpiperazine moiety is a well-established pharmacophore known to interact with various central nervous system (CNS) targets, particularly serotonin and dopamine receptors.[5][6][7][8][9] This technical guide provides a comprehensive overview of the anticipated biological activities of this compound based on the extensive research conducted on analogous arylpiperazine derivatives. It details the expected receptor interactions, potential signaling pathways, and standard experimental protocols for evaluating such compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related molecules.

Introduction

The compound this compound, with CAS number 74852-62-3, is a notable member of the arylpiperazine family.[10] Structurally, it features a piperazine ring linking a 4-aminophenyl group and a 4-methoxyphenyl group. This structural motif is prevalent in a multitude of biologically active compounds, suggesting that this compound itself may possess interesting pharmacological properties.[1][2] Its primary documented use is as a precursor in the synthesis of antifungal agents like Itraconazole.[3][4] However, the inherent characteristics of the arylpiperazine scaffold warrant a deeper exploration of its potential direct biological effects, particularly within the realm of neuropharmacology.[1]

Anticipated Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not extensively available in public literature, the well-characterized pharmacology of the arylpiperazine class allows for informed predictions of its likely biological targets and mechanisms of action.

Interaction with Serotonin Receptors

Arylpiperazine derivatives are renowned for their interaction with various serotonin (5-HT) receptor subtypes.[11][12][13][14] It is highly probable that this compound exhibits affinity for one or more 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT7.[12][13][14][15] The nature of this interaction, whether agonistic, antagonistic, or modulatory, would determine its downstream physiological effects. For instance, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a key feature of several atypical antipsychotics.

Interaction with Dopamine Receptors

The arylpiperazine moiety is also a common feature in ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5][6][8][16][17] The affinity for these receptors is a critical determinant of the antipsychotic potential of a compound. The interaction of the protonated nitrogen of the piperazine ring with key aspartate residues in the receptor binding pocket is a crucial factor for high-affinity binding.[5][8][9]

General Signaling Pathway for GPCRs

The majority of serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular G-proteins and the subsequent modulation of second messenger systems, such as cyclic AMP (cAMP) and inositol phosphates. This signaling cascade ultimately results in a cellular response.

Caption: Generalized GPCR signaling cascade.

Quantitative Biological Data

As of the latest literature review, specific quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound is not publicly available. The following table is provided as a template to illustrate how such data would be presented. Researchers are encouraged to perform the relevant assays to populate this table.

| Target | Assay Type | Radioligand | Test Compound Concentration Range | Ki (nM) ± SEM | IC50 (nM) ± SEM | EC50 (nM) ± SEM | Mode of Action |

| Human 5-HT1A Receptor | Radioligand Binding | [3H]-8-OH-DPAT | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |

| Human 5-HT2A Receptor | Radioligand Binding | [3H]-Ketanserin | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |

| Human D2 Receptor | Radioligand Binding | [3H]-Spiperone | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |

| Human D3 Receptor | Radioligand Binding | [3H]-Spiperone | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the biological activity of arylpiperazine compounds.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for dopamine receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20][21]

Caption: Workflow for a radioligand binding assay.

In Vitro Metabolic Stability Assay

This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Materials:

-

Liver microsomes (human, rat, mouse, etc.).

-

Test compound (this compound).

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile (or other suitable organic solvent) for reaction termination.

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.

-

Pre-incubation: Pre-incubate the master mix at 37°C.

-

Reaction Initiation: Add the test compound to the pre-incubated master mix, followed by the addition of the NADPH regenerating system to initiate the metabolic reaction. A control incubation without NADPH should also be performed.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[22][23][24][25]

Conclusion

This compound is a molecule of significant interest due to its structural similarity to a wide range of neuropharmacologically active compounds. While its primary current application is as a synthetic intermediate, the inherent properties of the arylpiperazine scaffold strongly suggest a potential for direct interaction with key CNS receptors, particularly those for serotonin and dopamine. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of this compound. Further research to elucidate its specific receptor binding profile, functional activity, and metabolic fate is warranted and could unveil novel therapeutic applications for this versatile molecule. Researchers are encouraged to undertake these studies to fully characterize the biological activity of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 74852-62-3 [m.chemicalbook.com]

- 4. This compound | 74852-62-3 [chemicalbook.com]

- 5. chem.bg.ac.rs [chem.bg.ac.rs]

- 6. mdpi.com [mdpi.com]

- 7. Buy 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [smolecule.com]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. courses.edx.org [courses.edx.org]

- 19. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 20. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IC50 - Wikipedia [en.wikipedia.org]

- 22. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nuvisan.com [nuvisan.com]

- 24. admescope.com [admescope.com]

- 25. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Void: An In-Depth Technical Examination of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine as a Chemical Intermediate with Therapeutic Potential

For Immediate Release

Shanghai, China – December 24, 2025 – This technical whitepaper provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a heterocyclic compound of significant interest in pharmaceutical research and development. While extensive investigation reveals its primary role as a crucial chemical intermediate, particularly in the synthesis of potent antifungal agents, a notable absence of publicly available, specific pharmacological data for the compound itself presents a compelling case for further scientific inquiry. This document will synthesize the available information on its chemical properties, detail a representative synthetic protocol, and infer its potential pharmacological profile based on the well-established activities of structurally related arylpiperazine compounds. This analysis is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₇H₂₁N₃O and a molecular weight of 283.38 g/mol .[1] It is recognized as a versatile building block in medicinal chemistry.[2] The table below summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₁N₃O | [1] |

| Molecular Weight | 283.38 g/mol | [1] |

| CAS Number | 74852-62-3 | [1] |

| Appearance | Yellow to Amber to Dark red powder to crystal | |

| Melting Point | 186 °C | [3] |

| Boiling Point | 506.7±50.0 °C (Predicted) | [3] |

| Density | 1.165±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly) | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |

Role as a Chemical Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of the triazole antifungal agent, Itraconazole.[3] Its molecular structure provides a versatile scaffold for the construction of more complex molecules. The aminophenyl and methoxyphenyl moieties, along with the central piperazine ring, offer multiple reaction sites for chemical modification.

Inferred Pharmacological Profile

While direct pharmacological data for this compound is not available in the public domain, the extensive body of research on the arylpiperazine class of compounds allows for an informed inference of its potential biological activities. Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[4][5]

Potential Interaction with Dopamine Receptors

Numerous studies have demonstrated that arylpiperazine derivatives can exhibit high affinity for dopamine D2 and D3 receptors.[6][7] The 1-arylpiperazine moiety is a common pharmacophore in ligands targeting these receptors. It is plausible that this compound could act as a ligand for D2 and/or D3 receptors, potentially as an antagonist or partial agonist. Such activity could have implications for the treatment of neuropsychiatric disorders.[6]

Potential Interaction with Serotonin Receptors

The arylpiperazine scaffold is also a well-established feature of ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₁A and 5-HT₇.[8][9] Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for these receptors.[9] Therefore, it is reasonable to hypothesize that this compound may also bind to and modulate the activity of serotonin receptors, suggesting potential applications in the treatment of depression and anxiety.[4]

The diagram below illustrates the potential signaling pathways that could be modulated by this compound, based on the known pharmacology of related arylpiperazine compounds.

Experimental Protocols: A Representative Synthesis

While specific protocols for the pharmacological evaluation of this compound are not available, a representative chemical synthesis can be detailed based on established methods for analogous compounds. The following protocol describes a potential route for its preparation.

Objective: To synthesize this compound.

Materials:

-

1-(4-Methoxyphenyl)piperazine

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C)

-

Hydrazine hydrate or Hydrogen gas

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography apparatus

Procedure:

Step 1: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

-

To a solution of 1-(4-methoxyphenyl)piperazine (1 equivalent) in DMF, add 1-fluoro-4-nitrobenzene (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group to an Amino Group

-

Dissolve the product from Step 1 in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature or carry out the reaction under a hydrogen atmosphere (50 psi).

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Conclusion and Future Directions

This compound is a compound with a well-defined role as a chemical intermediate in the pharmaceutical industry. While its direct pharmacological profile remains uncharacterized in the public domain, its structural similarity to a large class of neurologically active arylpiperazines strongly suggests a potential for interaction with dopamine and serotonin receptors. The lack of quantitative biological data represents a significant knowledge gap and a clear opportunity for future research. In vitro binding and functional assays targeting a panel of CNS receptors are warranted to elucidate the specific pharmacological properties of this compound. Such studies could uncover novel therapeutic potential for this compound beyond its current application as a synthetic building block.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 74852-62-3 [m.chemicalbook.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Review of Available Data

For Immediate Release

A comprehensive search of scientific databases for in vitro studies on 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine did not yield specific experimental data such as IC50, Ki, or EC50 values. The compound is frequently cited in chemical synthesis literature, particularly as a building block for more complex molecules, including antifungal agents.[1] Its versatile structure is noted for its potential in developing biologically active molecules, with mentions of its use in neuropharmacology research and in biochemical assays for screening new drug candidates.[2] However, these references do not provide detailed protocols or quantitative results of such assays.

The arylpiperazine scaffold, a core component of this compound, is a well-established pharmacophore found in numerous drugs targeting the central nervous system and other biological systems. Derivatives of arylpiperazine have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][4] Furthermore, this class of compounds is known to interact with a variety of molecular targets, including serotonin (5-HT) and dopamine receptors, highlighting their potential in the treatment of neurological and psychiatric disorders.[5][6][7][8][9]

Despite the rich pharmacology of the arylpiperazine class, specific in vitro characterization of this compound remains elusive in the public domain. Consequently, it is not possible to construct a detailed technical guide with quantitative data tables, specific experimental protocols, or signaling pathway diagrams as originally requested. The available information is insufficient to delineate its mechanism of action or to provide a comprehensive profile of its biological activity at the molecular and cellular levels.

Researchers and drug development professionals interested in the potential therapeutic applications of this compound would need to conduct foundational in vitro studies to establish its pharmacological profile. Such studies would include, but not be limited to, receptor binding assays across a panel of relevant targets, enzyme inhibition assays, and cell-based functional assays to determine its agonist or antagonist properties and to elucidate any downstream signaling effects.

Due to the absence of specific in vitro data for this compound, the creation of quantitative data tables and signaling pathway diagrams is not feasible at this time. The following conceptual diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated for a novel arylpiperazine compound, based on the known activities of this chemical class.

Conceptual Experimental Workflow

This diagram outlines a general workflow for the initial in vitro evaluation of a novel arylpiperazine compound.

Caption: Conceptual workflow for in vitro characterization.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling cascade that could be modulated by an arylpiperazine derivative acting on a G-protein coupled receptor (GPCR), such as a serotonin receptor.

Caption: Hypothetical GPCR signaling pathway.

References

- 1. This compound | 74852-62-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Neuropharmacological Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Review of Available Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, prominently featuring interactions with serotonergic and dopaminergic systems. The core structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine combines a 4-methoxyphenylpiperazine moiety, known to be a key pharmacophore in several centrally acting drugs, with a 4-aminophenyl group. This unique combination suggests a potential for complex interactions with monoamine neurotransmitter receptors and transporters, making it a compound of interest for neuropharmacological research. The compound is noted for its utility as an intermediate in the synthesis of various pharmaceutical agents, including some targeting neurological disorders.[1][2] Its favorable solubility and stability characteristics further enhance its potential utility in drug discovery and development.[2]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 74852-62-3 | [3] |

| Molecular Formula | C₁₇H₂₁N₃O | [3] |

| Molecular Weight | 283.38 g/mol | [4] |

| Melting Point | 186 °C | [4] |

| Appearance | Yellow to amber to dark red crystalline powder | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | [3] |

| InChI Key | VXEGSRKPIUDPQT-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the N-arylation of a piperazine derivative. A general synthetic scheme is outlined below.

References

- 1. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Discovery and Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. The document details its discovery, principal synthetic routes with comparative data, and in-depth experimental protocols. Furthermore, it elucidates the broader role of the arylpiperazine moiety in medicinal chemistry, with a focus on its interaction with key neurotransmitter systems, illustrated through detailed signaling pathway diagrams.

Introduction: The Significance of Arylpiperazines

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Compounds incorporating this moiety have shown significant activity as modulators of various neurotransmitter receptors, including serotonin and dopamine receptors. This compound serves as a crucial building block in the development of novel therapeutics, particularly those aimed at treating neurological and psychiatric disorders. Its structure allows for diverse chemical modifications to optimize pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles.

Discovery and Initial Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis is logically derived from established methodologies for creating unsymmetrical diarylpiperazines. The initial approaches likely involved multi-step sequences, beginning with the synthesis of a mono-arylated piperazine intermediate, followed by the introduction of the second aryl group. A common strategy involves the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, which is then reduced to the target amine.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The most prominent and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation, alongside classical multi-step approaches involving nucleophilic aromatic substitution followed by reduction.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its high efficiency and functional group tolerance.[1] This reaction directly couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

Diagram 1: Synthesis of this compound via Buchwald-Hartwig Amination

Caption: Synthetic workflow for this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] While it often requires higher temperatures compared to the Buchwald-Hartwig amination, it remains a viable method, particularly in industrial settings.

Reductive Amination

Reductive amination is another key strategy for C-N bond formation and is widely used in the pharmaceutical industry.[3] This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. While not a direct route to the title compound from simple precursors, it can be a crucial step in the synthesis of more complex derivatives.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its immediate precursors, compiled from various sources.

| Synthesis Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Synthesis of 1,4-bis(p-methoxyphenyl)piperazine | Piperazine, p-methoxybromobenzene | Palladium acetate, Potassium tert-amylate | Toluene | 110 | 1 | 90 | 99 | CN114516849A[4] |

| Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | p-nitrobenzyl chloride, p-methoxyphenylpiperazine dihydrochloride | Triethylamine | Ethylene Glycol | 80 | 1 | 81 | - | PrepChem[5] |

| Reduction of Nitro to Amine | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | H₂, Pd/C | Various | RT-50 | - | High | High | General Knowledge |

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Buchwald-Hartwig Reaction)

This protocol is adapted from a procedure for a similar compound and illustrates a typical Buchwald-Hartwig amination.[4]

Materials:

-

Piperazine (0.431g, 5mmol)

-

p-Methoxybromobenzene (2.244g, 12mmol)

-

Palladium acetate (0.025g)

-

Potassium tert-amylate (1.8g)

-

Toluene (40ml)

-

5% Ammonium chloride aqueous solution

-

Dichloromethane

Procedure:

-

To a dry, nitrogen-purged 100ml reaction flask, add toluene (40ml), palladium acetate (0.025g), potassium tert-amylate (1.8g), piperazine (0.431g), and p-methoxybromobenzene (2.244g).

-

Heat the reaction mixture to 110°C and maintain for 1 hour.

-

Cool the mixture to room temperature.

-

Slowly add 80g of 5% ammonium chloride aqueous solution, maintaining the temperature below 20°C.

-

Extract the aqueous layer with 200g of dichloromethane.

-

Combine the organic layers and concentrate to dryness under reduced pressure.

-

Purify the crude product by column chromatography to yield an off-white solid.

Expected Outcome:

-

Yield: ~90%

-

Purity: ~99%

-

¹H NMR (400MHz, DMSO) δ: 6.85-6.75 (m, 4H), 6.70-6.60 (m, 4H), 3.33 (s, 6H), 3.07 (s, 8H).[4]

Protocol 2: Reduction of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

This is a general procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

-

1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

Procedure:

-

Dissolve 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Biological Context and Signaling Pathways

The pharmacological importance of this compound lies in its utility as a scaffold for molecules that interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Interaction with Dopamine Receptors

Arylpiperazine derivatives are known to bind to dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and Parkinson's disease.[6] The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Diagram 2: Dopamine D2 Receptor Signaling Pathway

Caption: Arylpiperazine antagonism of the Dopamine D2 receptor signaling pathway.

Interaction with Serotonin Receptors

The arylpiperazine moiety is also a common feature in ligands for various serotonin (5-HT) receptors.[1] For example, many atypical antipsychotics and antidepressants target 5-HT receptors. The 5-HT1A receptor is a Gi-coupled receptor similar to the D2 receptor, while the 5-HT2A receptor is a Gq-coupled receptor that activates the phospholipase C pathway.

Diagram 3: Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Arylpiperazine modulation of the Serotonin 5-HT2A receptor pathway.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical research and drug development. Its synthesis can be achieved through several robust methods, with the Buchwald-Hartwig amination offering a modern and efficient route. The inherent ability of the arylpiperazine core to interact with key neurotransmitter receptors underscores its importance in the design of novel CNS-active agents. This guide provides a foundational understanding of the synthesis and biological relevance of this compound, serving as a valuable resource for researchers in the field.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents, notably the antifungal drug Itraconazole. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a representative synthetic pathway.

Core Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Assignment |

| ~6.85 (d, 2H) | Ar-H (methoxyphenyl) |

| ~6.70 (d, 2H) | Ar-H (aminophenyl) |

| ~6.60 (d, 2H) | Ar-H (methoxyphenyl) |

| ~6.50 (d, 2H) | Ar-H (aminophenyl) |

| ~3.75 (s, 3H) | -OCH₃ |

| ~3.50 (br s, 2H) | -NH₂ |

| ~3.10 (t, 4H) | Piperazine-H |

| ~3.00 (t, 4H) | Piperazine-H |

Table 2: Plausible Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion |

| 283 | [M]⁺ (Molecular Ion) |

| 268 | [M - CH₃]⁺ |

| 192 | [M - C₆H₄NH₂]⁺ |

| 177 | [C₁₁H₁₅N₂O]⁺ |

| 135 | [C₈H₉NO]⁺ |

| 122 | [C₇H₈NO]⁺ |

| 108 | [C₆H₆NO]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for aromatic piperazine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher for better resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., a 30° pulse with a relaxation delay of 1-2 seconds).

-

The spectral width should be set to approximately 12-15 ppm.

-

Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectral width should be set to approximately 200-220 ppm.

-

A significantly larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis:

-

The analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For LC-MS (Electrospray Ionization - ESI):

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Use a suitable reversed-phase column (e.g., C18).

-

A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.

-

Set the mass spectrometer to operate in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

For fragmentation analysis (MS/MS), select the molecular ion peak (m/z 283) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Synthetic Pathway

This compound is commonly synthesized as a precursor for more complex pharmaceutical molecules. A general synthetic approach involves the N-arylation of a piperazine derivative.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Disclaimer: There is limited publicly available scientific literature specifically investigating 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. However, its core chemical structure, a diarylpiperazine, is a well-established pharmacophore found in numerous centrally-acting drugs. This guide, therefore, extrapolates the potential therapeutic targets of the title compound based on the known pharmacology of structurally related diarylpiperazine derivatives.

Introduction

This compound belongs to the diarylpiperazine class of compounds. This chemical scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). Consequently, diarylpiperazine derivatives have found therapeutic applications as antipsychotics, antidepressants, and anxiolytics. This technical guide will provide an in-depth overview of the likely therapeutic targets of this compound, their associated signaling pathways, and the experimental protocols used to characterize these interactions.

Potential Therapeutic Targets

Based on the pharmacology of known diarylpiperazine drugs, the primary potential therapeutic targets for this compound are dopaminergic and serotonergic receptors.

1. Dopamine Receptors:

The dopamine D2 receptor is a key target for many antipsychotic drugs.[1][2] Diarylpiperazines often exhibit high affinity for D2-like receptors (D2, D3, and D4).[3][4]

-

Dopamine D2 Receptor: Antagonism or partial agonism at the D2 receptor is a cornerstone of antipsychotic therapy.[1][5] Aripiprazole, a well-known diarylpiperazine, is a D2 partial agonist.[1][6][7]

-

Dopamine D3 and D4 Receptors: These receptors are also implicated in the pathophysiology of psychosis and are targeted by some atypical antipsychotics. Aripiprazole, for instance, has a high affinity for D3 receptors.[3]

2. Serotonin Receptors:

Modulation of various serotonin (5-HT) receptor subtypes is a common feature of modern psychotropic medications, contributing to their efficacy and side-effect profiles.[8][9][10]

-

5-HT1A Receptor: Agonism or partial agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects.[8][9][11] Buspirone, a diarylpiperazine anxiolytic, is a 5-HT1A receptor agonist.[11][12][13]

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[14][15][16] Ziprasidone is a potent 5-HT2A antagonist.[15][17][18]

-

5-HT2C and 5-HT7 Receptors: Interactions with these receptors can also contribute to the overall pharmacological profile, influencing mood, cognition, and sleep.[3][15]

3. Other Potential Targets:

-

Adrenergic Receptors: Some diarylpiperazines show affinity for α1- and α2-adrenergic receptors, which can contribute to both therapeutic effects and side effects like orthostatic hypotension.[15][19]

-

Histamine H1 Receptor: Affinity for the H1 receptor is associated with sedative effects.[20]

-

Serotonin and Norepinephrine Transporters (SERT and NET): Inhibition of these transporters is the primary mechanism of action for many antidepressant drugs.[15][17]

Signaling Pathways

The interaction of this compound with its potential targets would initiate specific intracellular signaling cascades.

1. Dopamine D2 Receptor Signaling:

D2 receptors are Gαi/o-coupled GPCRs.[5][21] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[22][23] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptors can also signal through β-arrestin pathways and modulate ion channels.[5][23]

Dopamine D2 Receptor Signaling Pathway.

2. Serotonin 5-HT1A Receptor Signaling:

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins.[8][10][24] Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[25] They can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[10]

Serotonin 5-HT1A Receptor Signaling Pathway.

3. Serotonin 5-HT2A Receptor Signaling:

In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to Gαq/11 proteins.[14][26][27] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][26] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[16][26]

Serotonin 5-HT2A Receptor Signaling Pathway.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki, in nM) of representative diarylpiperazine drugs for various receptors. Lower Ki values indicate higher binding affinity.

| Compound | D2 | 5-HT1A | 5-HT2A | Reference |

| Aripiprazole | 0.34 | 1.7 | 3.4 | [3][4] |

| Ziprasidone | High | High | High | [17][18] |

| Buspirone | Moderate | High | Some | [11][12][13] |

Experimental Protocols

Characterization of the interaction of this compound with its potential targets would involve a series of in vitro assays.

1. Radioligand Binding Assay:

This assay is the gold standard for determining the affinity of a compound for a receptor.[28][29] It measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[30][31][32]

-

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors).

-

Test compound (this compound).

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.[30][31]

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Radioligand Binding Assay Workflow.

2. [35S]GTPγS Binding Assay:

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[33][34][35][36] It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

-

Objective: To assess the functional activity of the test compound at a Gαi/o- or Gαq/11-coupled receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound.

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound and GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.[37]

-

An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.

-

3. Calcium Flux Assay:

This assay measures changes in intracellular calcium concentration, which is a downstream event of Gαq/11-coupled receptor activation.[38][39][40][41][42]

-

Objective: To determine the functional activity of the test compound at a Gαq/11-coupled receptor (e.g., 5-HT2A).

-

Materials:

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Add the test compound to the cells.

-

Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and suggests agonist activity.

-

4. Neurotransmitter Transporter Uptake Assay:

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[43][44][45][46][47]

-

Objective: To determine if the test compound inhibits SERT or NET.

-

Materials:

-

Cells expressing the transporter of interest (e.g., SERT or NET).

-

A fluorescent substrate for the transporter.

-

Test compound.

-

Assay buffer.

-

A fluorescence plate reader.

-

-

Procedure:

-

Incubate the cells with the test compound.

-

Add the fluorescent substrate.

-

Measure the uptake of the substrate by monitoring the increase in intracellular fluorescence. A decrease in fluorescence in the presence of the test compound indicates inhibition of the transporter.

-

Conclusion

Based on its diarylpiperazine scaffold, this compound is likely to interact with a range of dopamine and serotonin receptors, and potentially other CNS targets. Its pharmacological profile will depend on its specific affinities and functional activities at these targets. A comprehensive in vitro characterization using the assays described in this guide will be necessary to elucidate its precise mechanism of action and to determine its potential therapeutic applications in the treatment of psychiatric and neurological disorders.

References

- 1. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aripiprazole: Examining the Clinical Implications of D2 Affinity | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]